molecular formula C13H15N3 B13086124 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine

4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine

Katalognummer: B13086124
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: DLBMZBCPSSZIAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered diazepine ring. This scaffold is notable for its versatility in medicinal chemistry, serving as a pharmacophore in antiviral, anticancer, and central nervous system (CNS) modulators . Its synthesis often involves regioselective cyclization of pyrazole precursors with amines or epoxides under microwave (MW)-assisted or conventional heating, yielding derivatives with diverse substituents at the 2-, 5-, and 7-positions .

Eigenschaften

Molekularformel

C13H15N3

Molekulargewicht

213.28 g/mol

IUPAC-Name

4-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C13H15N3/c1-2-5-11(6-3-1)13-12-7-9-15-16(12)10-4-8-14-13/h1-3,5-7,9,13-14H,4,8,10H2

InChI-Schlüssel

DLBMZBCPSSZIAO-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(C2=CC=NN2C1)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization from Pyrazole Precursors

A widely reported method starts from substituted pyrazole derivatives, particularly phenyl-substituted pyrazoles. The key step involves reaction with primary amines or ammonia in methanol, which induces nucleophilic ring-opening of an oxirane (epoxide) intermediate followed by intramolecular cyclization to form the fused pyrazolo-diazepine ring system.

  • Mechanism: The amine attacks the less sterically hindered carbon of the oxirane ring in an SN2 fashion, forming a β-amino alcohol intermediate. This intermediate then undergoes intramolecular nucleophilic attack on an ester carbonyl, leading to ring closure and elimination of an alkoxy group, resulting in the tetrahydro-pyrazolo-diazepinone structure.

  • Yields: Reactions with primary amines such as benzylamine, allylamine, and 2-methoxyethylamine yield the target compounds in 70–98% yields, whereas ammonia gives lower yields (34–56%) due to less nucleophilicity and competing side reactions.

  • Advantages: This method is regioselective, rapid, and avoids isolation of intermediates, making it efficient for synthesizing various derivatives.

Alkylation and Cyclization via Boc-Protected Intermediates

An alternative scalable synthesis involves:

  • Alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc-propylamine to install a protected aminoalkyl side chain.
  • Subsequent removal of the Boc protecting group triggers intramolecular cyclization, forming the pyrazolo-diazepine skeleton.
  • Selective reduction of the lactam moiety (if present) using borane allows further functionalization.
  • The free amine on the diazepine ring can be derivatized via Buchwald or Chan arylation reactions for diversification.

This approach is notable for its scalability and the ability to introduce diverse substituents post-cyclization.

Two-Step Synthesis via Oxirane Ring-Opening and Cyclization

Another efficient strategy uses ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates as intermediates:

  • Step 1: Synthesis of the oxirane intermediate from pyrazole carboxylates.
  • Step 2: Treatment with primary amines or ammonia in methanol to open the epoxide ring and promote cyclization to the fused pyrazolo-diazepin-4-one.

This method provides good to excellent yields and allows the synthesis of various substituted derivatives by changing the amine nucleophile.

Preparation Method Key Steps Typical Yields (%) Advantages Limitations
Amine-induced epoxide ring-opening & cyclization Oxirane intermediate + amine in MeOH 70–98 (amines), 34–56 (NH3) Regioselective, rapid, high yield Lower yields with ammonia
Alkylation with Boc-protected amine + deprotection/cyclization Alkylation of pyrazole + Boc removal + cyclization Not explicitly reported; scalable Scalable, allows further functionalization Requires protecting group steps
Two-step synthesis from pyrazole carboxylates Synthesis of oxirane intermediate + amine treatment 63–98 (varies by amine) Straightforward, versatile Multi-step synthesis of intermediates
  • The SN2 ring-opening mechanism at the less hindered epoxide carbon is well-supported by reaction monitoring and NMR studies, with no significant side products observed during cyclization.
  • Substituents on the pyrazole ring influence yields; methyl-substituted pyrazoles typically afford higher yields than phenyl-substituted counterparts.
  • The cyclization step is generally fast and efficient, yielding the fused 1,4-diazepinone ring system directly.
  • NMR spectroscopic data confirm the structural integrity of the synthesized compounds, including chemical shift assignments consistent with the fused heterocyclic framework.

The preparation of 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine is effectively achieved through methods centered on cyclization reactions involving pyrazole precursors and amine nucleophiles. The predominant strategies utilize epoxide intermediates that undergo nucleophilic ring-opening followed by intramolecular cyclization, or alkylation of pyrazole derivatives with subsequent deprotection-induced cyclization. These methods provide good to excellent yields, are amenable to scale-up, and allow for structural diversification critical for medicinal chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine is a heterocyclic compound with a structure featuring fused pyrazole and diazepine rings. It belongs to a class of bicyclic compounds that are of interest in medicinal chemistry because of their diverse biological activities. The arrangement of nitrogen atoms in the diazepine ring gives it the potential for various pharmacological applications.

Molecular Structure and Properties
The molecular structure includes a phenyl group attached to the pyrazole moiety, which contributes to its chemical properties and biological interactions. The systematic name reflects its complex structure, characterized by the fusion of a five-membered pyrazole ring with a seven-membered diazepine ring. The empirical formula of a related compound, 5,6,7,8-tetrahydro-2-phenyl-4H-pyrazolo[1,5-a][1,4]diazepine, is C13H15N3, with a molecular weight of 213.28 . This compound has a predicted boiling point of 406.5±33.0 °C and a density of 1.20±0.1 g/cm3 .

Potential Applications
4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine and its derivatives have various biological activities and have been studied for a number of applications:

  • Medicinal Chemistry The compound is significant in medicinal chemistry because of its diverse biological activities. The unique arrangement of nitrogen atoms in the diazepine ring enhances its potential for various pharmacological applications.
  • Interaction Studies Interaction studies focus on its binding affinities with various receptors and enzymes. These studies help elucidate the compound's mechanism of action and potential therapeutic effects.
  • ROS1 Inhibitors Derivatives of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine are used as ROS1 inhibitors .

Wirkmechanismus

The mechanism of action of 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific kinases or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

2-Ferrocenyl-7-hydroxy-5-phenethyl derivatives

  • Synthesis : These derivatives are synthesized via MW-assisted solvent-free reactions between ferrocenyl pyrazole epoxides and phenethylamines. MW conditions improve yields (up to 92%) and reduce reaction times (e.g., from 24 hours to 2–4 hours) compared to conventional heating .
  • Key Advantage : Enhanced efficiency and scalability due to MW optimization.

5-Substituted 7-hydroxy-2-phenyl derivatives

  • Synthesis : O-Alkylation using NaH/DMF modifies the 7-hydroxy group, yielding methyl- or ethyl-ether derivatives. Reaction conditions vary with substituents; benzyl-substituted analogs require higher temperatures (70–100°C) and longer durations (12–24 hours) .
  • Key Advantage : Modular functionalization enables rapid diversification for structure-activity relationship (SAR) studies.

RSV Polymerase Inhibitors (e.g., Compound 25)

  • Synthesis : Derived from nitrobenzene-sulfonamide intermediates via deprotection and coupling reactions. Quantitative yields are achieved using borane-mediated reductions and Buchwald arylations .
  • Key Advantage : Compatibility with late-stage diversification for optimizing antiviral potency.

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Solubility (mg/mL)
4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo... Phenyl at C4 195–230 (dec.) 50–76 ~1–5 (DMSO)
2-(4-Bromophenyl)-7-hydroxy analog 4-Br-phenyl at C2, OH at C7 230 (dec.) 50 <1 (water)
7-Hydroxy-3-methyl analog Methyl at C3, OH at C7 213 (dec.) 67 ~2–3 (MeOH)
2-Ferrocenyl-5-phenethyl analog Ferrocenyl at C2, phenethyl at C5 70–92 Insoluble in H2O

Notes:

  • Decomposition temperatures (dec.) correlate with aromatic substituents, which enhance thermal stability .
  • Hydroxy and carboxylate groups improve aqueous solubility, while ferrocenyl moieties reduce it .

Anticancer Activity

  • 2-Ferrocenyl derivatives: Exhibit anti-proliferative activity against lung cancer cell lines (A549, H322, H1299) with IC50 values of 5–20 µM.
  • 4-Phenyl parent compound: Limited intrinsic activity, suggesting that bulky substituents (e.g., ferrocenyl) are critical for target engagement .

Antiviral Activity

  • RSV Inhibitors (e.g., Compound 25) : Inhibit RSV polymerase with EC50 values <100 nM. Carboxamide and benzamide derivatives show superior potency over ester analogs .
  • Pyrazolo-diazepine carboxamides : Demonstrated >90% viral replication inhibition in preclinical models .

CNS Modulation

  • 6,7-Dihydrosteric analogs : Act as dopamine D2 receptor modulators with efficacy in schizophrenia models (ED50: 1–5 mg/kg) .
  • Midazolam analogs : Sedative effects are absent in 4-phenyl derivatives, highlighting the necessity of imidazole fusion for GABAergic activity .

SAR Insights

  • C2 Position : Bulky groups (ferrocenyl, benzamide) enhance anticancer and antiviral activity by promoting hydrophobic interactions with targets .
  • C5 Position : Alkyl or aryl groups (e.g., phenethyl) improve metabolic stability and blood-brain barrier penetration .

Biologische Aktivität

4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine is a heterocyclic compound characterized by a fused pyrazole and diazepine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique arrangement of nitrogen atoms within the diazepine ring enhances its pharmacological profile.

Chemical Structure

The molecular formula of 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine is C9H11N3C_9H_{11}N_3 with a molecular weight of 163.20 g/mol. The compound's structure includes a phenyl group that contributes to its chemical properties and biological interactions.

Biological Activities

Research indicates that 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, it has been reported to suppress the growth of A549 lung cancer cells through cell cycle arrest and induce apoptosis in H322 and H1299 lung cancer cells .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of ROS1 (an oncogene), suggesting its utility in targeted cancer therapies .
  • Neuropharmacological Effects : Some derivatives have demonstrated anxiolytic effects similar to benzodiazepines but with potentially fewer side effects due to their unique structure.

Case Studies

Several studies have explored the pharmacological effects of 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine:

  • Anticancer Activity : A study published in Molecules evaluated the activity of various derivatives against cancer cell lines. Compounds were synthesized and tested for their ability to inhibit cell proliferation and induce apoptosis. Results indicated that certain derivatives exhibited significant cytotoxicity at low micromolar concentrations .
  • Mechanistic Studies : Research involving binding affinity assays revealed that 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine interacts with specific receptors involved in cancer progression. These studies help elucidate the mechanisms underlying its biological activities .
  • Synthesis and Structure-Activity Relationship (SAR) : Various synthetic routes have been developed to produce this compound and its derivatives. The relationship between chemical structure and biological activity has been extensively studied to optimize efficacy and reduce toxicity .

Comparative Analysis

To understand the uniqueness of 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine compared to similar compounds, we can examine their structural features and biological activities:

Compound NameStructure TypeUnique Features
5-Methyl-2-(phenyl)-1H-pyrazolePyrazoleMethyl substitution affects electronic properties
2-Amino-3-(phenyl)-1H-pyrazolePyrazoleExhibits different biological activities
3-(2-Hydroxyphenyl)-5-methylpyrazoleHydroxy-substituted PyrazoleHydroxyl group introduces additional reactivity
7-AminobenzodiazepinesDiazepineKnown for anxiolytic effects; different nitrogen positioning
BenzodiazepinesDiazepineCommonly used in anxiety treatment; distinct functional groups

The structural fusion and substitution patterns in 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine confer distinct pharmacological properties not found in other similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives?

  • Methodology : The synthesis typically involves multi-step protocols. Key steps include:

Core scaffold formation : Cyclocondensation of pyrazole precursors with diazepine intermediates under basic conditions (e.g., NaH in DMF) to form the fused heterocyclic system .

Functionalization : Alkylation or acylation at position 5 or 7 using reagents like methyl/ethyl iodides or 3-methylfuran-2-carboxylic acid. For example, coupling 5-substituted derivatives with acyl chlorides in DMF using HOBt/EDCI yields acylated products with 85–90% efficiency .

Deprotection : Removal of protective groups (e.g., tert-butyl carbamate) via acidic or reductive conditions to generate free amines for further derivatization .

  • Optimization : Reaction temperatures (RT to reflux) and times (16–24 hours) vary with substituent steric/electronic effects .

Q. How is structural characterization of this compound performed?

  • Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.33–6.32 ppm for aromatic protons, δ 4.80–1.35 ppm for aliphatic chains) confirms regiochemistry and substituent orientation .
  • Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 257.1 for benzamide derivatives) .
  • HPLC : Validates purity (>95%) post-synthesis .
    • Data Interpretation : Cross-referencing experimental spectra with computational predictions resolves ambiguities in tautomerism or stereochemistry .

Advanced Research Questions

Q. How can researchers optimize ROS1 kinase inhibitory activity through structural modifications?

  • SAR Strategies :

Position 2 : Substitution with electron-withdrawing groups (e.g., benzamide) enhances binding affinity to ROS1's ATP pocket .

Position 5 : Bulky substituents (e.g., 3-methylfuran-2-carbonyl) improve selectivity over related kinases (e.g., ALK) by occupying hydrophobic subpockets .

Position 7 : Hydroxyl or alkyloxy groups modulate solubility and metabolic stability .

  • Validation : IC₅₀ assays (nM range) and kinase profiling panels (≥50 kinases) confirm selectivity .

Q. How to resolve discrepancies in inhibitory activity between enzymatic assays and cellular models?

  • Troubleshooting Steps :

Membrane Permeability : Assess logP values; introduce hydrophilic groups (e.g., carboxylates) if cellular uptake is low .

Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxidation at position 4) .

Off-Target Effects : Use CRISPR-edited cell lines (ROS1-knockout) to isolate compound-specific activity .

Q. What strategies confirm target specificity when the compound shows activity against multiple targets (e.g., ROS1 and RSV polymerase)?

  • Approaches :

Biochemical Counter-Screens : Test against purified ROS1 and RSV polymerase in parallel .

Structural Analysis : Co-crystallization with ROS1 identifies binding motifs (e.g., hydrogen bonds with Glu2027) absent in RSV polymerase .

Gene Expression Profiling : RNA-seq of treated cells reveals downstream pathways (e.g., MAPK for ROS1 vs. viral replication for RSV) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.